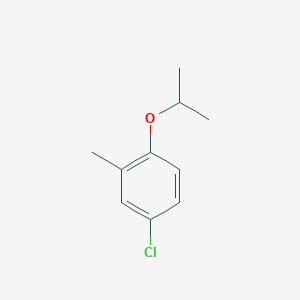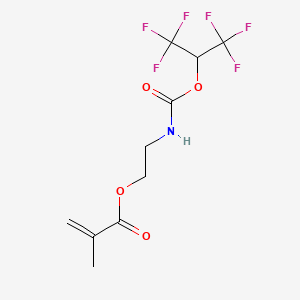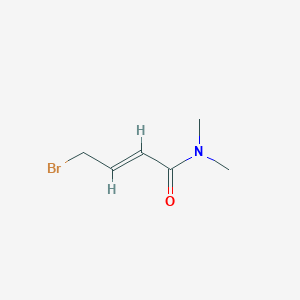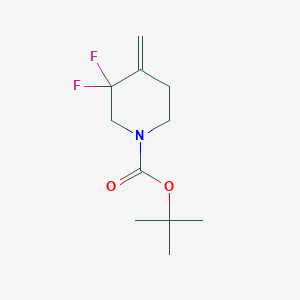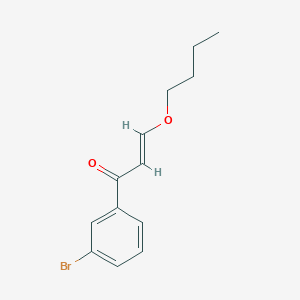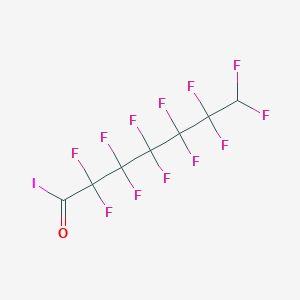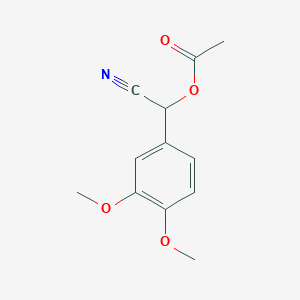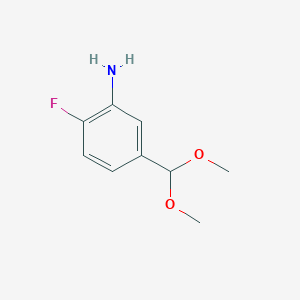![molecular formula C19H20FN3O B3039933 1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol CAS No. 1417793-71-5](/img/structure/B3039933.png)
1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol
Descripción general
Descripción
The compound “1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol” is a synthetic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The compound also contains a benzimidazole ring, which is a type of aromatic heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a benzimidazole ring, and a fluorobenzyl group . The presence of these functional groups could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
The compound’s formation involves an unusual mechanism where a similar compound reacts with 1-methylpiperidinamine presumably through N-demethylation followed by self-catalyzed N-diarylation . The formation of the desired compound is rate limiting and, once formed, it reacts faster with 1-methylpiperidinamine to yield the title compound .Aplicaciones Científicas De Investigación
Antihistamine Research
Background: 1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol was initially synthesized as part of an effort to create a candidate anti-histamine. The compound’s formation involves an unusual mechanism, where it reacts with 1-methylpiperidinamine through N-demethylation followed by self-catalyzed N-diarylation .
Significance: While the desired anti-histamine compound remains elusive, understanding the unique behavior of compound 4 sheds light on N-arylation and N-demethylation processes. Further investigations could lead to novel antihistamines with improved safety profiles.
Antimalarial Potential
Context: Emerging resistance to existing antimalarial drugs necessitates the search for new molecules. Compound 4’s structural simplicity makes it an interesting candidate.
Research Findings: Studies evaluating structurally similar 1,4-disubstituted piperidines have demonstrated antimalarial activity . Investigating compound 4’s efficacy against Plasmodium parasites could provide valuable insights.
Kinase Inhibition
Rationale: Compound 4’s scaffold resembles certain kinase inhibitors.
Recent Advances: A series of 2-amino-4-(1-piperidine) pyridine derivatives, including compound 4, were designed as dual inhibitors of Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Further exploration of its kinase inhibitory properties is warranted.
Direcciones Futuras
The compound and its derivatives could potentially be explored for various therapeutic applications, given the wide range of biological activities exhibited by similar compounds . Further exploration of the core structure using chemistry approaches and biological screening may yield important leads .
Propiedades
IUPAC Name |
1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c20-15-9-7-14(8-10-15)12-23-18-6-2-1-5-17(18)21-19(23)22-11-3-4-16(24)13-22/h1-2,5-10,16,24H,3-4,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSGYNIHJYJENG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



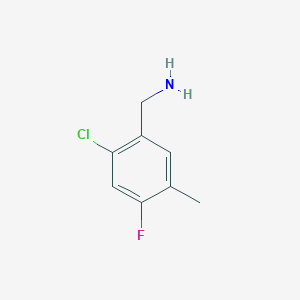
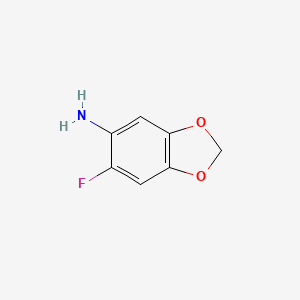
![1,7-Dihydro-pyrano[3,4-b]pyrrol-4-one](/img/structure/B3039857.png)
